Dicumarol
Overview
Description
Dicoumarol, also known as 3,3’-methylenebis(4-hydroxycoumarin), is a naturally occurring anticoagulant compound. It is derived from coumarin, a substance found in various plants. Dicoumarol was first identified in the 1940s when it was discovered in moldy sweet clover hay, which caused a bleeding disease in cattle . This compound is known for its ability to inhibit vitamin K, making it a precursor to the development of other anticoagulant drugs such as warfarin .
Mechanism of Action
Target of Action
The primary target of Dicoumarol is Vitamin K epoxide reductase complex subunit 1 (VKORC1) . This enzyme plays a crucial role in the recycling of vitamin K, which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins . Another known target of Dicoumarol is NAD(P)H quinone oxidoreductase 1 (NQO1) , predominantly localized in ciliated airway epithelial cells .
Mode of Action
Dicoumarol acts by inhibiting the activity of VKORC1, leading to the depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition limits the gamma-carboxylation and subsequent activation of vitamin K-dependent coagulant proteins . Dicoumarol also inhibits NQO1, which may have a minor role in the recycling of vitamin K .
Biochemical Pathways
The inhibition of VKORC1 disrupts the vitamin K cycle, preventing the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, and anticoagulant proteins C and S . This results in decreased prothrombin levels and a reduction in the amount of thrombin generated and bound to fibrin, reducing the thrombogenicity of clots . The inhibition of NQO1 by Dicoumarol can disrupt signaling pathways associated with disease outcomes .
Pharmacokinetics
Dicoumarol is an oral anticoagulant agent . It acts by inhibiting the hepatic synthesis of vitamin K-dependent coagulation factors
Result of Action
The molecular and cellular effects of Dicoumarol’s action primarily involve the disruption of blood clotting processes. By inhibiting the synthesis of vitamin K-dependent coagulation factors, Dicoumarol decreases prothrombin levels, reducing the amount of thrombin generated and bound to fibrin . This reduces the thrombogenicity of clots . In addition, Dicoumarol has been found to have potent antiviral activity against multiple variants of SARS-CoV-2 .
Biochemical Analysis
Biochemical Properties
Dicoumarol plays a significant role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins . These proteins include coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. By limiting the gamma-carboxylation and subsequent activation of these proteins, dicoumarol effectively reduces blood clotting .
Cellular Effects
Dicoumarol has been shown to influence various cellular processes. In human colon cancer HCT116 cells, pretreatment with dicoumarol promoted mitochondrial damage and apoptosis, likely due to the inhibition of NAD(P)H quinone oxidoreductase 1 (NQO1) and the resulting decrease in p53 stability . Additionally, dicoumarol has demonstrated potent antiviral activity against SARS-CoV-2 Omicron variants in human airway epithelial cells by downregulating NQO1 expression and disrupting signaling pathways associated with COVID-19 disease outcomes .
Molecular Mechanism
At the molecular level, dicoumarol exerts its effects primarily through the inhibition of vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, leading to a reduction in the active form of vitamin K in the blood. Consequently, the formation of active prothrombin and other coagulation enzymes is prevented . Dicoumarol also inhibits NQO1, which plays a role in detoxification and the prevention of reactive oxygen species buildup .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicoumarol can change over time. For example, in studies involving human airway epithelial cells, early treatment with dicoumarol markedly inhibited Omicron replication, while later stages of treatment did not affect viral absorption, exocytosis, or spread . Additionally, dicoumarol’s stability and degradation over time can influence its long-term effects on cellular function, as observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dicoumarol vary with different dosages in animal models. For instance, in studies involving nude mice inoculated with MIA PaCa-2 cells, dicoumarol decreased tumor growth and increased overall survival . High doses of dicoumarol can lead to toxic or adverse effects, such as uncontrolled hemorrhage due to its anticoagulant properties .
Metabolic Pathways
Dicoumarol is involved in the metabolic pathways related to vitamin K metabolism. By inhibiting vitamin K epoxide reductase, dicoumarol disrupts the recycling of vitamin K, leading to a decrease in the gamma-carboxylation of vitamin K-dependent proteins . This disruption affects metabolic flux and metabolite levels, particularly those related to blood coagulation .
Transport and Distribution
Dicoumarol is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. For example, in human airway epithelial cells, dicoumarol’s target, NQO1, is predominantly localized in ciliated cells . This localization affects dicoumarol’s accumulation and activity within specific cellular compartments .
Subcellular Localization
The subcellular localization of dicoumarol is influenced by its interactions with specific enzymes and proteins. Dicoumarol’s inhibition of NQO1, which is localized in the cytoplasm, affects its activity and function within the cell . Additionally, dicoumarol’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicoumarol can be synthesized through the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions. This reaction forms a methylene bridge between two molecules of 4-hydroxycoumarin, resulting in the formation of dicoumarol .
Industrial Production Methods: Industrial production of dicoumarol typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dicoumarol undergoes various chemical reactions, including:
Oxidation: Dicoumarol can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Dicoumarol can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated dicoumarol derivatives.
Scientific Research Applications
Dicoumarol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Dicoumarol is used to study the role of vitamin K in biological systems and as a tool to inhibit specific enzymes.
Medicine: It has been used as an anticoagulant drug to prevent blood clots. .
Comparison with Similar Compounds
Dicoumarol is often compared to other anticoagulant compounds, particularly those in the coumarin family. Some similar compounds include:
Warfarin: A synthetic derivative of dicoumarol with a similar mechanism of action but greater potency and longer duration of action.
Acenocoumarol: Another synthetic anticoagulant with a similar structure and mechanism of action.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Dicoumarol: Dicoumarol is unique in that it is a naturally occurring compound with anticoagulant properties. Its discovery led to the development of several synthetic anticoagulants that are widely used in clinical practice today .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021729 | |
Record name | Dicumarol | |
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Molecular Weight |
336.3 g/mol | |
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Physical Description |
White solid with a mild pleasant odor; [HSDB], Solid | |
Record name | Dicumarol | |
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Solubility |
Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |
Record name | Dicoumarol | |
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Mechanism of Action |
Dicumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decresed prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Dicumarol a specific and potent inhibitor of DT-diaphorase., 4-Hydroxycoumarin deriv (dicumarol...) Inhibit rat liver /drug metabolizing enzymes/ in vitro. Mechanism is complex, being caused by several factors, including conversion of cytochrome P450 into P420, inhibition of NADPH-cytochrome P450 reductase, and competition for active site., For more Mechanism of Action (Complete) data for DICUMAROL (7 total), please visit the HSDB record page. | |
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Color/Form |
White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |
CAS No. |
66-76-2 | |
Record name | Dicoumarol | |
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Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |
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Melting Point |
287-293 °C, 290 °C | |
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Synthesis routes and methods
Procedure details
ANone: Dicoumarol primarily interacts with two main targets: Vitamin K epoxide reductase (VKOR) and NAD(P)H quinone oxidoreductase 1 (NQO1).
- VKOR: Dicoumarol acts as a competitive inhibitor of VKOR, blocking the recycling of vitamin K. [] This prevents the γ-carboxylation of glutamate residues in clotting factors, ultimately inhibiting the blood clotting process. [, ]
- NQO1: Dicoumarol is a potent competitive inhibitor of NQO1, competing with NAD(P)H for binding to the enzyme. [, ] This inhibition can lead to various downstream effects, including disruption of cellular detoxification processes, increased oxidative stress, and modulation of the stability of certain proteins like p53. [, , , ]
ANone:
- Spectroscopic Data: Characterized by UV-Vis absorption peaks around 254 nm and 305 nm, and fluorescence emission maximum around 400 nm. [, ] The binding of Dicoumarol to proteins like human serum albumin (HSA) can generate a large negative ellipticity band at 305 nm in the circular dichroism spectrum, suggesting a preferred orientation and rigid binding. []
ANone: Dicoumarol’s stability and compatibility are influenced by factors like pH, temperature, and the presence of light or oxidizing agents. While specific data on material compatibility is limited within the provided research, its stability under various conditions is crucial for formulation and storage.
ANone: Dicoumarol itself is not a catalyst but an enzyme inhibitor. It does not directly catalyze reactions. Its applications stem from its ability to modulate the activity of target enzymes like VKOR and NQO1.
A: Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to understand the binding mode of Dicoumarol and its derivatives to NQO1. [] These studies provide insights into the structure-activity relationships and aid in the design of novel NQO1 inhibitors. QSAR models are being explored to predict the activity and potency of Dicoumarol analogs. []
A: * Electron-withdrawing groups: Dicoumarol derivatives with electron-withdrawing substituents (e.g., Cl, NO2, CF3) generally show decreased antimicrobial activity. []* Electron-donating groups: Conversely, electron-donating substituents (e.g., OH, OMe, amines) tend to enhance antimicrobial activity. []* Aromatic interactions: The "aromatic donor-acceptor" relationship is important for the interaction of Dicoumarol with its target. []* Substituent positioning: The position of substituents on the benzene ring of Dicoumarol significantly influences binding affinity, likely due to steric hindrance effects. []
A: * Absorption: Dicoumarol is absorbed slowly and erratically after oral administration. [, ] * Distribution: It is highly bound to plasma proteins. [, ] * Metabolism: Dicoumarol is metabolized in the liver by cytochrome P450 enzymes. [, ] * Excretion: It is primarily excreted in the urine, with a small amount eliminated in the bile. [] * Drug Interactions: Diphenylhydantoin can decrease serum Dicoumarol levels and increase prothrombin concentration by inducing drug-metabolizing enzymes. []
A: * In vitro: Dicoumarol has demonstrated efficacy in various in vitro settings: * Anticoagulant activity: Inhibits the synthesis of vitamin K-dependent clotting factors in vitro. [, ] * Anti-tumor activity: Inhibits the proliferation of various cancer cell lines. [, , , ] * Anti-inflammatory activity: Attenuates NLRP3 inflammasome activation and reduces the expression of inflammatory cytokines in LPS-stimulated rat synoviocytes. []* In vivo: Animal models have been used to study Dicoumarol's effects: * Anticoagulant activity: Induces coagulopathy in rodents and cattle. [, , , ] * Anti-tumor activity: Enhances the cytotoxicity of mitomycin C to hypoxic tumor cells in mice. [] * Osteoarthritis: Alleviates knee osteoarthritis in a rat model by inhibiting NLRP3 activation and reducing inflammation and fibrosis. []
ANone: While resistance mechanisms specific to Dicoumarol are not extensively discussed in the provided research, potential resistance mechanisms could involve:
A: * Hemorrhage: The primary toxicity concern with Dicoumarol is hemorrhage due to its anticoagulant effects. [, , , ] The risk of bleeding is dose-dependent and can be severe. [, ] * Other adverse effects: May include nausea, vomiting, diarrhea, and allergic reactions. []
A: * Prothrombin time (PT): PT is the most widely used test to monitor the anticoagulant effects of Dicoumarol. [, , , ]
International Normalized Ratio (INR):* INR is a standardized measure of PT that is used to account for variability in different laboratory reagents. []
A: * High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as UV-Vis spectrophotometry and mass spectrometry (MS), is commonly employed to separate, identify, and quantify Dicoumarol in various matrices. []* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of Dicoumarol and its metabolites in biological samples. []
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